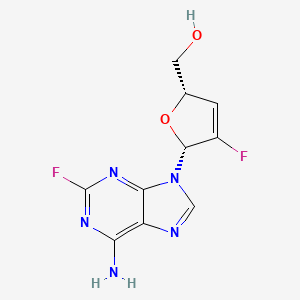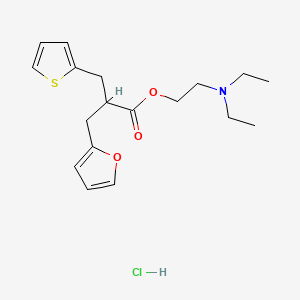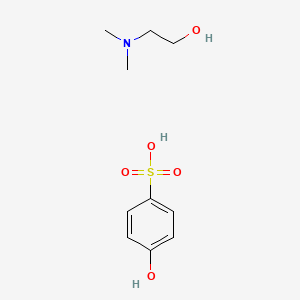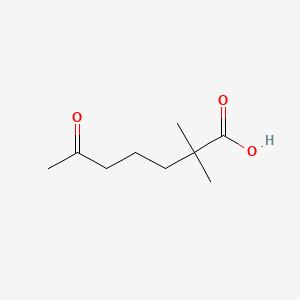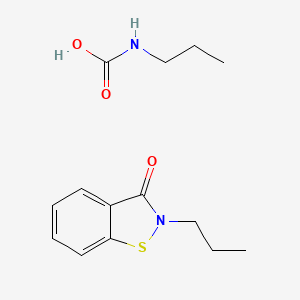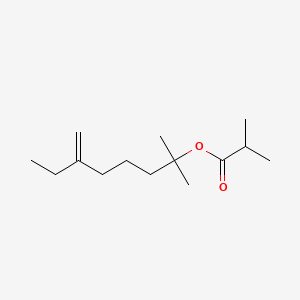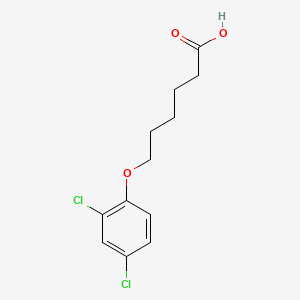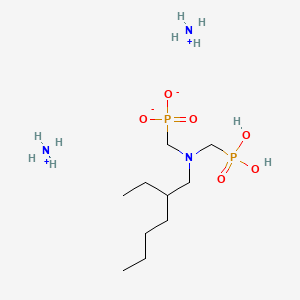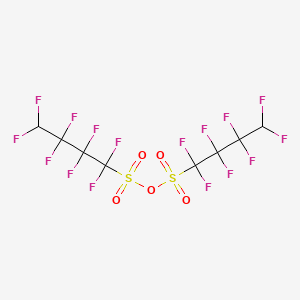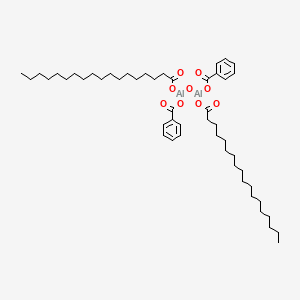
Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum: is a complex organoaluminum compound It is characterized by the presence of benzoate and octadecanoate ligands coordinated to aluminum atoms through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum typically involves the reaction of aluminum alkoxides or aluminum halides with benzoic acid and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Al(OR)3+C6H5COOH+C17H35COOH→(C6H5COO)2(C17H35COO)2Al2O
Industrial Production Methods: In an industrial setting, the production of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum may involve large-scale reactions using aluminum chloride, benzoic acid, and octadecanoic acid. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can undergo oxidation reactions, particularly at the benzoate and octadecanoate ligands.
Substitution: The compound can participate in substitution reactions where the benzoate or octadecanoate ligands are replaced by other ligands.
Hydrolysis: In the presence of water, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can hydrolyze to form aluminum hydroxide and the corresponding acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of benzoate and octadecanoate.
Substitution: New organoaluminum compounds with different ligands.
Hydrolysis: Aluminum hydroxide, benzoic acid, and octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a precursor in the synthesis of other organoaluminum compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential use as a delivery agent for drugs and other bioactive molecules due to its ability to form stable complexes with various ligands.
Medicine: The compound’s potential as a drug delivery system is explored in medicinal chemistry. Its ability to form complexes with pharmaceutical agents can enhance the stability and bioavailability of certain drugs.
Industry: In industrial applications, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a catalyst in polymerization reactions and as an additive in lubricants and coatings to improve their properties.
Wirkmechanismus
The mechanism by which bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum exerts its effects involves the coordination of its ligands to aluminum atoms. This coordination creates a stable complex that can interact with various molecular targets. The pathways involved include ligand exchange, oxidation-reduction reactions, and hydrolysis, depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Bis(acetato)aluminum: Similar in structure but with acetate ligands instead of benzoate and octadecanoate.
Bis(stearato)aluminum: Contains stearate ligands, which are similar to octadecanoate but differ in chain length.
Bis(benzoato)aluminum: Contains only benzoate ligands without the octadecanoate component.
Uniqueness: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is unique due to the combination of benzoate and octadecanoate ligands, which provide distinct structural and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
94134-85-7 |
|---|---|
Molekularformel |
C50H80Al2O9 |
Molekulargewicht |
879.1 g/mol |
IUPAC-Name |
[[benzoyloxy(octadecanoyloxy)alumanyl]oxy-octadecanoyloxyalumanyl] benzoate |
InChI |
InChI=1S/2C18H36O2.2C7H6O2.2Al.O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*8-7(9)6-4-2-1-3-5-6;;;/h2*2-17H2,1H3,(H,19,20);2*1-5H,(H,8,9);;;/q;;;;2*+2;/p-4 |
InChI-Schlüssel |
LWTCSEHMXVKKSF-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)C1=CC=CC=C1)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



